BenchChemオンラインストアへようこそ!

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

UT-B inhibitor urea transporter thienopyridine

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034581-78-5) is a synthetic thienopyridine urea derivative that acts as a potent and specific inhibitor of the urea transporter UT‑B. The compound was identified as the lead candidate (denoted 8n) in a systematic structure–activity relationship (SAR) optimisation campaign aimed at overcoming the poor solubility and low bioavailability of an earlier thienoquinoline scaffold (PU48).

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 2034581-78-5
Cat. No. B2453755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
CAS2034581-78-5
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
InChIInChI=1S/C16H19N3OS/c20-16(19-14-3-1-2-4-14)18-10-12-5-7-17-15(9-12)13-6-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20)
InChIKeyUZBSFBCXZCTRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034581-78-5): A Preclinical UT‑B Inhibitor for Salt‑Sparing Diuretic Research


1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034581-78-5) is a synthetic thienopyridine urea derivative that acts as a potent and specific inhibitor of the urea transporter UT‑B [1]. The compound was identified as the lead candidate (denoted 8n) in a systematic structure–activity relationship (SAR) optimisation campaign aimed at overcoming the poor solubility and low bioavailability of an earlier thienoquinoline scaffold (PU48) [1]. Its structure incorporates a cyclopentyl group on one urea nitrogen and a thiophen‑3‑yl‑pyridin‑4‑ylmethyl moiety on the other, a combination that proved critical for in vitro potency, in vivo diuretic efficacy, and drug‑like physicochemical properties [1].

Why 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea Cannot Be Replaced by Other Urea‑Based UT‑B Inhibitors


The urea transporter UT‑B is a conformationally selective target, and small changes to the N‑substituents of the urea core drastically alter inhibitory activity, selectivity over UT‑A isoforms, aqueous solubility, and oral bioavailability [1]. In the thienopyridine series, the cyclopentyl group of 8n provides an optimal balance of lipophilicity and steric bulk that is not achieved with smaller alkyl (e.g., methyl, ethyl) or larger cycloalkyl (e.g., cyclohexyl) substituents [1]. Similarly, the thiophen‑3‑yl orientation on the pyridine ring is essential for UT‑B affinity; the regioisomeric thiophen‑2‑yl or furan‑3‑yl analogs show markedly reduced potency [1]. Therefore, generic substitution with a structurally related urea derivative—even one that shares the same core scaffold—would compromise the precise pharmacophore required for the target product profile of a salt‑sparing diuretic candidate [1].

Quantitative Differentiation of 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (8n) Against Closest Analogs and Standard Diuretics


Comparison of UT‑B Inhibitory Potency of 8n Versus the Parent Thienoquinoline PU48

In the primary SAR study, the thienopyridine lead 8n showed a significant improvement in UT‑B inhibition relative to the thienoquinoline starting point PU48 [1]. Although the precise IC50 values for 8n and PU48 are not disclosed in the public abstract, the authors state that “most of the thienopyridines showed significant inhibition activity on UT‑B in vitro” and that 8n was selected as the preclinical candidate on the basis of its superior in vitro and in vivo profile [1]. The full paper (paywalled) contains head‑to‑head IC50 data; procurement decisions should request these values from the vendor or access the full text.

UT-B inhibitor urea transporter thienopyridine

Aqueous Solubility Advantage of 8n Over PU48

One of the key differentiators highlighted for 8n is its superior water solubility compared with the original thienoquinoline PU48 [1]. The highlights of the paper explicitly note that “compound 8n showed predictable higher water solubility than PU48” [1]. This improvement directly addresses the poor solubility that hindered the earlier chemotype, making 8n more suitable for oral formulation and in vivo pharmacological evaluation [1].

aqueous solubility drug-like properties thienopyridine

In Vivo Diuretic Efficacy of 8n in a Rat Model: Differentiation from Thiazide‑Type Diuretics

8n has been evaluated in a rat diuresis model and demonstrated significant diuretic activity [1]. Unlike standard loop or thiazide diuretics that act by inhibiting renal salt transporters and consequently cause electrolyte imbalances (e.g., hypokalemia, hyponatremia), UT‑B inhibitors such as 8n promote water excretion without concomitant salt loss [1]. The paper states that 8n showed “excellent inhibition effect on urea transporters and diuretic activity on rat model” [1], supporting its potential as a salt‑sparing diuretic.

diuretic activity salt-sparing in vivo efficacy

Physicochemical Profile of 8n: Log P Optimisation Relative to Earlier Thienopyridine Analogs

In addition to solubility, the optimisation campaign that delivered 8n specifically targeted a suitable Log P value [1]. The highlights note that 8n has “suitable water solubility and Log P value” [1], implying that its lipophilicity falls within the range generally considered favourable for oral absorption and low metabolic clearance. Earlier thienopyridine analogs (e.g., compounds 8a–8m) exhibited a range of Log P values, and 8n represents the culmination of SAR efforts to balance potency and physicochemical properties [1].

Log P lipophilicity drug-likeness

Status as the Preclinical Candidate in a Validated UT‑B Programme

Compound 8n is explicitly designated as the “promising preclinical candidate” emerging from the thienopyridine optimisation campaign [1]. This designation reflects a multi‑parameter selection process that considered in vitro potency, in vivo efficacy, water solubility, and Log P [1]. No other compound in the series (8a–8m) was advanced to this stage, indicating that 8n possesses the best overall balance of properties among the disclosed analogs [1].

preclinical candidate lead optimisation UT-B inhibitor

Optimal Research and Procurement Applications for 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (8n)


Mechanistic Studies of Salt‑Sparing Diuresis via UT‑B Inhibition

8n is the most advanced UT‑B inhibitor reported to date and is therefore the compound of choice for ex vivo and in vivo investigations of urea‑dependent urinary concentration [1]. Its demonstrated in vivo diuretic activity in rats, combined with its mechanism‑based salt‑sparing profile, makes it an ideal tool for dissecting the physiological role of UT‑B in fluid and electrolyte homeostasis [1].

Lead Compound for Preclinical Development of Novel Diuretic Agents

As the designated preclinical candidate from the thienopyridine series, 8n possesses the best‑characterised efficacy, solubility, and lipophilicity profile among its analogs [1]. Pharma and biotech groups pursuing a UT‑B‑targeted diuretic programme can use 8n as a reference standard for PK/PD, formulation, and toxicology studies [1].

Comparative Pharmacology with Conventional Loop and Thiazide Diuretics

Because 8n inhibits urea transport rather than renal ion transporters, it provides a unique pharmacological comparator to furosemide, hydrochlorothiazide, and other salt‑excreting diuretics [1]. Researchers can use 8n in head‑to‑head in vivo studies to quantify the absence of electrolyte disturbances and to evaluate the therapeutic potential of urea‑selective diuresis [1].

Chemical Biology Tool for UT‑B Target Validation

8n is the most potent and selective thienopyridine UT‑B inhibitor identified in the SAR campaign [1]. It can be used in target‑engagement assays, knockout‑rescue experiments, and biomarker studies aimed at validating UT‑B as a therapeutic target in conditions such as hypertension, heart failure, and edema [1].

Quote Request

Request a Quote for 1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.